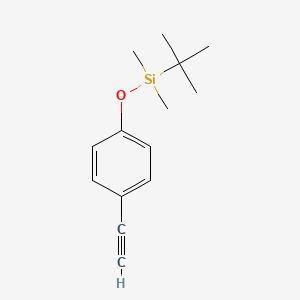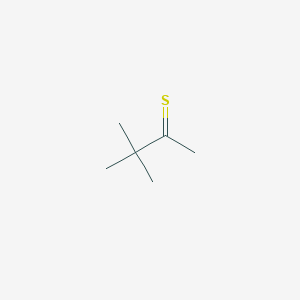
3,3-Dimethylbutane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylbutane-2-thione: is an organic compound with the molecular formula C6H12S It is a thione derivative of 3,3-dimethyl-2-butanone, where the oxygen atom is replaced by a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-2-butanethione typically involves the reaction of 3,3-dimethyl-2-butanone with a sulfurizing agent. One common method is the reaction of 3,3-dimethyl-2-butanone with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:
C6H12O+P2S5→C6H12S+P2O5
Industrial Production Methods: In an industrial setting, the production of 3,3-dimethyl-2-butanethione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
化学反应分析
Types of Reactions: 3,3-Dimethylbutane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of 3,3-dimethyl-2-butanethione can yield the corresponding alcohol, 3,3-dimethyl-2-butanol, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thione group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: 3,3-Dimethyl-2-butanol
Substitution: Various thioether derivatives
科学研究应用
Chemistry: 3,3-Dimethylbutane-2-thione is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, 3,3-dimethyl-2-butanethione is studied for its potential role in enzyme inhibition and as a probe for studying sulfur-related biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals with sulfur-containing functional groups.
Industry: In the industrial sector, 3,3-dimethyl-2-butanethione is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3,3-dimethyl-2-butanethione involves its interaction with various molecular targets, primarily through its thione group. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
相似化合物的比较
3,3-Dimethyl-2-butanone: The oxygen analog of 3,3-dimethyl-2-butanethione, commonly used in organic synthesis.
3,3-Dimethyl-2-butanol: The reduced form of 3,3-dimethyl-2-butanethione, used as a solvent and intermediate in chemical synthesis.
3,3-Dimethyl-2-butanone oxime: A derivative used in the synthesis of various organic compounds.
Comparison: 3,3-Dimethylbutane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its oxygen and alcohol analogs. The sulfur atom in the thione group allows for unique interactions with nucleophiles and oxidizing agents, making it a valuable compound in both synthetic and mechanistic studies.
属性
IUPAC Name |
3,3-dimethylbutane-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-5(7)6(2,3)4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSJNLRUAMILDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
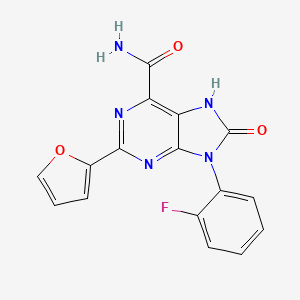
![Benzyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2413397.png)
![5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2413399.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413400.png)
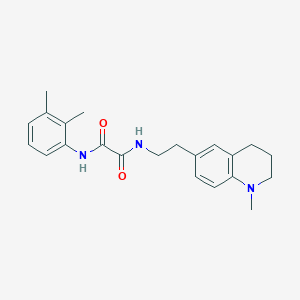
![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)
![N-(1,3-benzodioxol-5-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide](/img/structure/B2413403.png)
![(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2413407.png)
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2413409.png)
![(4E)-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)tetradec-4-enoic acid](/img/structure/B2413413.png)
![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)
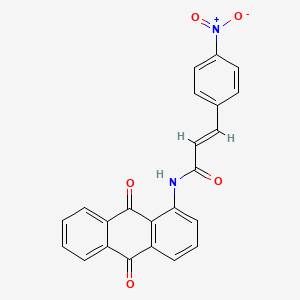
![1-methyl-3-(2-oxopropyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413417.png)
